molecular formula C29H33F3N8O6 B12378263 PARP7/HDACs-IN-1

PARP7/HDACs-IN-1

Cat. No.: B12378263
M. Wt: 646.6 g/mol
InChI Key: BIFMDHUVYGGFCU-GHOSXJJBSA-N
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Description

PARP7/HDACs-IN-1 is a dual-target inhibitor that targets both poly (ADP-ribose) polymerase 7 (PARP7) and histone deacetylases (HDACs). This compound has shown significant potential in cancer therapy due to its ability to inhibit multiple pathways involved in tumor growth and immune response .

Preparation Methods

The synthesis of PARP7/HDACs-IN-1 involves several steps, including molecular docking analysis and the use of rigid constraint strategies. Industrial production methods are still under development, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H33F3N8O6

Molecular Weight

646.6 g/mol

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-[4-[3-[(2S)-2-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]amino]propoxy]propanoyl]piperazin-1-yl]pyrimidin-5-yl]oxymethyl]phenyl]prop-2-enamide

InChI

InChI=1S/C29H33F3N8O6/c1-19(36-23-16-35-37-27(43)26(23)29(30,31)32)17-45-13-8-25(42)39-9-11-40(12-10-39)28-33-14-22(15-34-28)46-18-21-4-2-20(3-5-21)6-7-24(41)38-44/h2-7,14-16,19,44H,8-13,17-18H2,1H3,(H,38,41)(H2,36,37,43)/b7-6+/t19-/m0/s1

InChI Key

BIFMDHUVYGGFCU-GHOSXJJBSA-N

Isomeric SMILES

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)/C=C/C(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F

Canonical SMILES

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)C=CC(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F

Origin of Product

United States

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